![molecular formula C12H14N4O4 B2756537 N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide CAS No. 1008069-42-8](/img/structure/B2756537.png)
N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide
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Description
N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide, also known as NPPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of piperazine and has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Organic Non-linear Optical Material
N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide, also referred to in literature as 3-Nitroacetanilide, has been identified as an organic non-linear optical material. This compound crystallizes in the monoclinic system within the chiral space group P21, featuring four independent molecules in its asymmetric unit. The characterization of its crystalline structure contributes to the understanding of its non-linear optical properties, which are significant for applications in optical and electronic devices (Mahalakshmi, Upadhyaya, & Row, 2002).
Antimicrobial Activity
Research on derivatives of N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide, particularly focusing on N-substituted phenyl acetamide benzimidazole-based derivatives, has shown significant potent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). The structural analysis indicates that the presence of a m-nitro phenyl at the N-position of benzimidazole enhances anti-MRSA activity compared to p-nitro phenyl derivatives. This highlights its potential as a basis for developing new antimicrobial agents (Chaudhari et al., 2020).
Green Synthesis and Catalytic Applications
The compound has also been involved in studies related to green chemistry, specifically in the catalytic hydrogenation process. A study detailed the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, demonstrating the efficiency of novel catalysts in this transformation. This process not only underscores the application of N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide derivatives in dye production but also highlights advancements in green synthetic methods (Zhang, 2008).
properties
IUPAC Name |
N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c17-11(7-10-12(18)14-5-4-13-10)15-8-2-1-3-9(6-8)16(19)20/h1-3,6,10,13H,4-5,7H2,(H,14,18)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOCNWCDURNZFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide |
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